2,6-Difluorobenzaldehyde physical properties
2,6-Difluorobenzaldehyde physical properties
An In-depth Technical Guide to 2,6-Difluorobenzaldehyde: Properties, Synthesis, and Applications
Introduction
2,6-Difluorobenzaldehyde is a pivotal aromatic aldehyde that has garnered significant attention across various scientific disciplines. Its unique molecular architecture, characterized by two fluorine atoms positioned ortho to the aldehyde group, imparts distinct reactivity and physicochemical properties. These attributes make it an invaluable building block and intermediate in the synthesis of complex molecules. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, delving into its core properties, synthesis methodologies, chemical behavior, and critical applications, with a particular focus on its role in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of fluorine atoms can significantly enhance the biological activity, metabolic stability, and bioavailability of derivative compounds, positioning 2,6-difluorobenzaldehyde as a cornerstone of modern medicinal chemistry.[1][2]
Physicochemical and Structural Properties
The physical and chemical characteristics of 2,6-Difluorobenzaldehyde are fundamental to its handling, storage, and application in synthesis. The compound typically appears as a white or colorless to light yellow liquid or low-melting solid.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₂O | [3][4] |
| Molecular Weight | 142.10 g/mol | [1][5] |
| CAS Number | 437-81-0 | [1][4][6] |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid | [1] |
| Melting Point | 15-17 °C (lit.) | [6][7] |
| Boiling Point | 82-84 °C at 15 mmHg (lit.) | [6][8][7] |
| Density | 1.317 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D 1.502 (lit.) | [6][7] |
| Flash Point | 82.5 °C (180.5 °F) - closed cup | [6][9] |
| SMILES String | Fc1cccc(F)c1C=O | [6][9] |
| InChI Key | SOWRUJSGHKNOKN-UHFFFAOYSA-N | [6][9] |
Synthesis Methodologies
The synthesis of 2,6-difluorobenzaldehyde can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two prominent methods are detailed below.
Method 1: Ortho-Directed Lithiation of 1,3-Difluorobenzene
This laboratory-scale synthesis leverages the directing effect of the fluorine atoms to achieve selective formylation at the C2 position. The strong electron-withdrawing nature of fluorine acidifies the proton situated between them, facilitating its removal by a strong base like butyl lithium.
Causality and Experimental Rationale:
-
Starting Material: 1,3-Difluorobenzene is used as the foundational aromatic ring.
-
Deprotonation: Butyl lithium (BuLi), a potent organolithium base, is employed to deprotonate the most acidic position (C2) on the ring. The reaction is conducted at very low temperatures (-50 °C) to prevent side reactions and ensure kinetic control of the lithiation.[10]
-
Formylation: N-methylformanilide serves as the formyl group donor. The lithium-halogen exchange results in the formation of the aldehyde upon acidic workup.
-
Purification: The final product is isolated and purified via distillation under reduced pressure to achieve high purity.[10]
Step-by-Step Experimental Protocol: [10]
-
Dissolve 1,3-difluorobenzene (0.22 mole) in 150 ml of anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -50 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add butyl lithium (0.228 mole, 2.3M in hexane) over 20 minutes, ensuring the internal temperature remains at -50 °C.
-
Stir the reaction mixture at -50 °C for 1.5 hours.
-
In a separate flask, dissolve N-methylformanilide (0.22 mole) in 50 ml of anhydrous THF.
-
Add the N-methylformanilide solution to the reaction mixture over 20 minutes, maintaining the temperature at -50 °C.
-
Continue stirring at -50 °C for an additional 1.5 hours.
-
Quench the reaction by slowly pouring the mixture into 1 liter of cold 1N sulfuric acid.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain a crude oil.
-
Purify the oil by vacuum distillation. Collect the fraction boiling at 72-74 °C / 12 mmHg to yield pure 2,6-difluorobenzaldehyde.[10]
Caption: Workflow for the synthesis of 2,6-Difluorobenzaldehyde via ortho-lithiation.
Method 2: Industrial Halogen Exchange
For large-scale production, a halogen exchange (Halex) reaction is often employed. This method involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt.[11]
Process Overview: This industrial method uses 2,6-dichlorobenzaldehyde as the starting material. The reaction is carried out with potassium fluoride as the fluorinating agent in a high-boiling point solvent like sulfolane. A phase-transfer catalyst, such as tetrabutylammonium chloride, is essential to facilitate the exchange by improving the solubility and reactivity of the fluoride salt in the organic medium. The process is conducted under anhydrous and oxygen-free conditions to achieve a high conversion rate and product quality.
Chemical Reactivity and Key Synthetic Applications
The aldehyde functional group in 2,6-difluorobenzaldehyde is a versatile handle for numerous chemical transformations. The flanking fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of both the aldehyde and the aromatic ring. It serves as a reactant in various named reactions to produce complex heterocyclic structures.
Key Reactions:
-
Wittig Olefination: It readily undergoes Wittig reactions with phosphoranes, such as acetylmethylidenetriphenyl phosphorane, to form α,β-unsaturated ketones like (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one.[6][7]
-
Cyclocondensation Reactions: It is a key substrate for one-pot cyclocondensation reactions. For instance, reacting it with ethyl cyanoacetate and thiourea leads to the synthesis of dihydrouracil derivatives.[6][7]
-
Benzimidazole Synthesis: It reacts with 1,2-phenylenediamine, often catalyzed by an acid like p-toluenesulfonic acid, to form 1,2-disubstituted benzimidazoles.[6][7]
-
Benzo[b]thiophene Synthesis: Treatment with methyl thioglycolate in the presence of a base like potassium carbonate yields methyl 4-fluorobenzo[b]thiophene-2-carboxylate.[6][7]
Caption: Key synthetic transformations of 2,6-Difluorobenzaldehyde.
Role in Drug Development and Agrochemicals
2,6-Difluorobenzaldehyde is a cornerstone intermediate in the pharmaceutical and agrochemical sectors.[2]
-
Pharmaceuticals: The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. 2,6-Difluorobenzaldehyde is integral to the synthesis of various therapeutic agents, including anti-inflammatory, antiviral, and anti-cancer drugs.[1][2] The fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity, and enhance membrane permeability. The pharmaceutical intermediates segment is the dominant application for this compound.[2]
-
Agrochemicals: In agriculture, it is used to produce advanced pesticides and herbicides.[1][2] The resulting fluorinated compounds often exhibit enhanced efficacy and better environmental profiles.
-
Material Science: It also serves as a precursor in the synthesis of liquid crystal materials.[11]
Spectral Data for Characterization
Definitive identification and purity assessment of 2,6-difluorobenzaldehyde rely on standard analytical techniques.
-
Mass Spectrometry (MS): The NIST WebBook database contains the electron ionization mass spectrum for 2,6-difluorobenzaldehyde, which can be used for structural confirmation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for confirming the structure. The proton NMR would show characteristic signals for the aldehyde proton and the aromatic protons, with coupling patterns influenced by the fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a strong characteristic absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1700 cm⁻¹.
While detailed spectra are not provided here, they are available from commercial suppliers and spectral databases.
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling 2,6-Difluorobenzaldehyde.
Hazard Identification:
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][8]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]
-
The recommended storage temperature is between 2°C and 8°C.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[3][4][12]
Conclusion
2,6-Difluorobenzaldehyde is more than just a chemical intermediate; it is a versatile and powerful tool for molecular design and synthesis. Its unique electronic properties, conferred by the ortho-difluoro substitution, make it an indispensable precursor for high-value compounds in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its physical properties, synthetic pathways, reactivity, and handling requirements is essential for any scientist looking to leverage its full potential in research and development.
References
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PrepChem.com. Synthesis of 2,6-difluorobenzaldehyde. [Link]
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Chem-Impex. 2,6-Difluorobenzaldehyde. [Link]
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SLS. 2,6-Difluorobenzaldehyde, 98% | 265152-25G | SIGMA-ALDRICH. [Link]
- Google Patents. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
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Fisher Scientific. SAFETY DATA SHEET (Related Compound). [Link]
-
Data Bridge Market Research. 2,6-Difluorobenzaldehyde Market Size | CAGR of 6.8%. [Link]
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PubChem - NIH. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770. [Link]
-
NIST. 2,6-Difluorobenzaldehyde - the NIST WebBook. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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